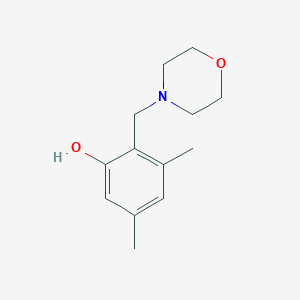

3,5-Dimethyl-2-(morpholinomethyl)benzenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,5-Dimethyl-2-(morpholinomethyl)benzenol” is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-2-(morpholinomethyl)benzenol” is defined by its molecular formula, C13H19NO2 . Further details about its structure, such as bond lengths and angles, were not found in the search results.Chemical Reactions Analysis

While specific chemical reactions involving “3,5-Dimethyl-2-(morpholinomethyl)benzenol” were not found, it’s worth noting that compounds containing morpholine structures are often involved in Suzuki–Miyaura coupling reactions . These reactions are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethyl-2-(morpholinomethyl)benzenol” include its molecular formula (C13H19NO2) and molecular weight (221.3) . Other specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Zwitterionic λ5Si-silicates Synthesis

- Application: Synthesis of zwitterionic λ5Si-silicates using 3,5-Dimethyl-2-(morpholinomethyl)benzenol derivatives.

- Details: The study involved the synthesis of biscis-1,2-diphenylethene-1,2-diolato(2–)silicate and its structural characterization using NMR spectroscopy and X-ray diffraction. It highlighted remarkable Si–C cleavage reactions with benzoin (Dragota et al., 2002).

Corrosion Inhibition

- Application: Use in corrosion inhibition for N80 steel.

- Details: A derivative of 3,5-Dimethyl-2-(morpholinomethyl)benzenol was studied as a corrosion inhibitor for N80 steel in hydrochloric acid. The study utilized techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (Yadav et al., 2016).

Synthesis and Structural Studies

- Application: Synthesis of various styrene derivatives.

- Details: This research focused on synthesizing styrene derivatives including 2-benzyl-2-phenyl-3-morpholinomethyl-trimethylene oxide. The study provided insights into the reaction mechanisms and structural properties of these compounds (Terada, 1966).

Photoelectric Conversion in Solar Cells

- Application: Co-sensitization in dye-sensitized solar cells.

- Details: A study investigated the use of a morpholinomethyl derivative as a co-sensitizer in dye-sensitized solar cells to improve photoelectric conversion efficiency. This research could have significant implications for renewable energy technology (Wu et al., 2009).

Molecular Interactions and Crystal Structures

- Application: Understanding molecular interactions and crystal structures.

- Details: The study synthesized and analyzed the crystal structures of various morpholinomethyl derivatives, focusing on their molecular interactions. This research provides valuable insights into the field of crystallography and molecular chemistry (Kaynak et al., 2013).

Zukünftige Richtungen

While specific future directions for “3,5-Dimethyl-2-(morpholinomethyl)benzenol” were not found, research involving morpholine-containing compounds is ongoing. For instance, new morpholine derivatives have been synthesized and assessed for potential inhibitory activity against human legumain and cholinesterases . This suggests that “3,5-Dimethyl-2-(morpholinomethyl)benzenol” and similar compounds could have potential applications in future research.

Eigenschaften

IUPAC Name |

3,5-dimethyl-2-(morpholin-4-ylmethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-7-11(2)12(13(15)8-10)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOZOAAEHOXIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-2-(morpholinomethyl)benzenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,4S)-2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2467206.png)

![2-Amino-4-(2-bromophenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2467213.png)

![2-((difluoromethyl)sulfonyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2467216.png)

![N-(3,5-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2467219.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2467222.png)

![N-(3,4-dichlorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2467228.png)